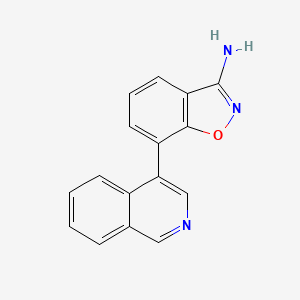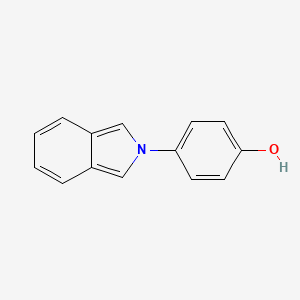
2,4-Dichloro-5-sulfamoylbenzhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-sulfamoylbenzhydrazide is an organic compound with the molecular formula C7H6Cl2N4O2S It is a derivative of benzhydrazide and contains both chloro and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-sulfamoylbenzhydrazide typically involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2,4-Dichloro-5-sulfamoylbenzhydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: Typically carried out in the presence of acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Condensation Products: Hydrazones and related compounds.
科学研究应用
2,4-Dichloro-5-sulfamoylbenzhydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antiviral agent.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2,4-Dichloro-5-sulfamoylbenzhydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: A closely related compound with similar functional groups but different applications.
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid: Derivatives with varying substituents on the sulfonamide group.
Uniqueness
2,4-Dichloro-5-sulfamoylbenzhydrazide is unique due to its combination of chloro and sulfonamide groups, which confer specific chemical reactivity and biological activity
属性
分子式 |
C7H7Cl2N3O3S |
|---|---|
分子量 |
284.12 g/mol |
IUPAC 名称 |
2,4-dichloro-5-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2N3O3S/c8-4-2-5(9)6(16(11,14)15)1-3(4)7(13)12-10/h1-2H,10H2,(H,12,13)(H2,11,14,15) |
InChI 键 |
VONGMLDKMLCQMK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)




![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)

![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)

![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

